molecular formula C18H20N2O5 B5639310 1-(2-furoyl)-4-[(4-methoxyphenoxy)acetyl]piperazine CAS No. 60113-45-3

1-(2-furoyl)-4-[(4-methoxyphenoxy)acetyl]piperazine

Cat. No. B5639310
CAS RN: 60113-45-3
M. Wt: 344.4 g/mol
InChI Key: MLHPBLBIRWJQOT-UHFFFAOYSA-N
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Description

1-(2-furoyl)-4-[(4-methoxyphenoxy)acetyl]piperazine is a chemical compound that has garnered interest in scientific research due to its unique chemical structure and potential applications. It belongs to a class of compounds that include piperazine derivatives.

Synthesis Analysis

  • A study by Zheng Xiao-hui (2010) focused on synthesizing 1-(2-Furoyl)piperazine by esterification of 2-furoic acid and methanol, followed by a reaction with piperazine. The synthesis yielded a 90.6% pure product, with structures characterized by 1H NMR and IR techniques (Zheng Xiao-hui, 2010).

Molecular Structure Analysis

  • Detailed structural characterization of related piperazine derivatives was conducted by Shusheng Zhang et al. (2007). Their work on 1,4-di(2-methoxyphenyl)-2,5-piperazinedione used single crystal X-ray diffraction to elucidate the crystal structure (Shusheng Zhang et al., 2007).

Chemical Reactions and Properties

  • The study by Kumar et al. (2017) synthesized derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, indicating the chemical reactivity of furan-piperazine based compounds (J. Kumar et al., 2017).

Physical Properties Analysis

  • The physical properties of closely related piperazine derivatives were analyzed by Chayanna Harish Chinthal et al. (2021), who studied the hydrogen-bonded assemblies of 1-halobenzoyl-4-(2-methoxyphenyl)piperazines, providing insights into their physical properties (Chayanna Harish Chinthal et al., 2021).

Chemical Properties Analysis

  • Research by Athar Abbasi et al. (2017) on carbamate derivatives bearing 2-furoyl-1-piperazine revealed insights into the chemical properties, including enzyme inhibition and antibacterial potential, of compounds structurally similar to 1-(2-furoyl)-4-[(4-methoxyphenoxy)acetyl]piperazine (Athar Abbasi et al., 2017).

properties

IUPAC Name

1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-23-14-4-6-15(7-5-14)25-13-17(21)19-8-10-20(11-9-19)18(22)16-3-2-12-24-16/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHPBLBIRWJQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353741
Record name 1-[4-(2-furoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Furoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone

CAS RN

60113-45-3
Record name 1-[4-(2-furoyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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